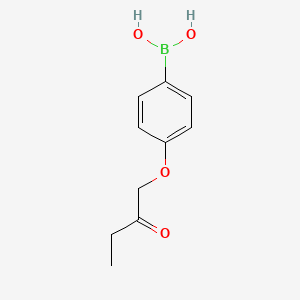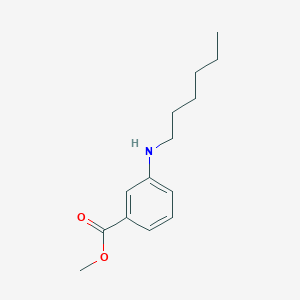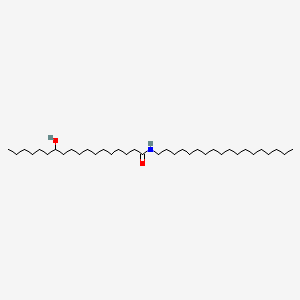
(4-(2-Oxobutoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Oxobutoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 2-oxobutoxy group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Oxobutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2-oxobutoxy group. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to introduce the boronic acid functionality . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions, utilizing catalysts to improve yield and selectivity. The use of transition metal catalysts, such as palladium, in Suzuki-Miyaura coupling reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Oxobutoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-(2-Oxobutoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (4-(2-Oxobutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a 2-oxobutoxy group.
(2-(Phenoxycarbonyl)phenyl)boronic acid: Features a phenoxycarbonyl group.
Uniqueness
(4-(2-Oxobutoxy)phenyl)boronic acid is unique due to its 2-oxobutoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic and analytical applications .
Propriétés
Numéro CAS |
282116-98-7 |
|---|---|
Formule moléculaire |
C10H13BO4 |
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
[4-(2-oxobutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h3-6,13-14H,2,7H2,1H3 |
Clé InChI |
FTESUHCYHGSJQO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCC(=O)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)



![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
